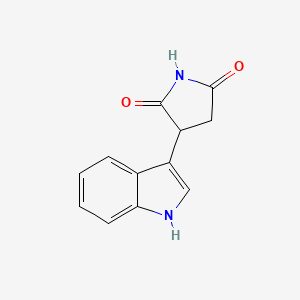

3-(1H-indol-3-yl)pyrrolidine-2,5-dione

Vue d'ensemble

Description

3-(1H-indol-3-yl)pyrrolidine-2,5-dione is a compound that features an indole moiety attached to a pyrrolidine-2,5-dione structure. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its affinity towards various serotonin receptors, making it a candidate for the development of antidepressant agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione typically involves the condensation of indole derivatives with maleimide derivatives. One common method includes the reaction of indole-3-carboxaldehyde with maleimide in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Analyse Des Réactions Chimiques

N-Alkylation Reactions

The imide nitrogen (N1) undergoes alkylation with dihaloalkanes to produce derivatives:

Applications :

-

Alkylated derivatives serve as intermediates for coupling with pharmacophores (e.g., arylpiperazines) to enhance serotonin receptor/SERT binding .

Cross-Coupling Reactions

The indole C5 position participates in Suzuki-Miyaura coupling for structural diversification:

Example Reaction :

-

Reactants : 3-(5-Bromo-1H-indol-3-yl)pyrrolidine-2,5-dione + arylboronic acid

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Solvent : DME/H₂O

Resulting Derivatives :

-

Electron-withdrawing groups (e.g., –F, –CF₃) improve metabolic stability.

-

Electron-donating groups (e.g., –OCH₃) enhance 5-HT₁A receptor affinity .

Electrophilic Substitution

The indole ring undergoes halogenation and nitration at the C5 position:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Fluorination | Selectfluor®, CH₃CN | 5-Fluoro derivative | 75% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 62% |

Impact on Bioactivity :

Side Reactions and Mitigation

Common Side Products :

-

Carbazole dimer (5,13-dihydro-6H-indolo[3,2-a]pyrrolo[3,4-c]carbazole-6,8(7H)-dione) forms via competing intramolecular cyclization .

Mitigation Strategies :

Isotopic Labeling

Deuterated derivatives are synthesized for metabolic studies:

Applications De Recherche Scientifique

Antidepressant Properties

Mechanism of Action

Research indicates that derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione exhibit high affinities for serotonin receptors, particularly the 5-HT1A receptor and the serotonin transporter (SERT). These compounds can act as dual-action antidepressants by inhibiting serotonin reuptake while simultaneously activating 5-HT1A receptors. This dual action is crucial for enhancing serotonin levels in the brain, which is beneficial for treating depression.

Case Studies

A study synthesized various derivatives of this compound and evaluated their binding affinities. Notably, compounds such as 4c and 4l displayed Ki values of 2.3 nM and 3.2 nM for the 5-HT1A receptor, respectively . In vivo tests using the forced swim test (FST) demonstrated that specific derivatives exhibited significant antidepressant-like activity .

Table: Summary of Antidepressant Activity

| Compound | 5-HT1A Ki (nM) | SERT Ki (nM) | D2 Ki (nM) | Activity |

|---|---|---|---|---|

| 4c | 2.3 | Not reported | Not reported | Active |

| 4l | 3.2 | Not reported | Not reported | Active |

| MW005 | Not reported | Not reported | Not reported | Active |

Cancer Treatment

Inhibition of IDO1

The compound has also been identified as a promising inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tryptophan metabolism and immune response modulation. IDO1 is often upregulated in tumors, contributing to immune evasion by promoting T-cell tolerance . By inhibiting IDO1, compounds derived from this compound could enhance anti-tumor immunity.

Research Findings

Patents have been filed describing the synthesis of such compounds and their use in pharmaceutical compositions aimed at treating cancers by targeting IDO1 . The inhibition of this enzyme may lead to increased T-cell proliferation and enhanced anti-tumor responses.

Structural Variations and SAR Studies

Structure-Activity Relationship (SAR)

The structural modifications of the indole moiety within the pyrrolidine framework have been extensively studied to optimize binding affinities for various receptors. For instance, modifications at the C5 position of the indole ring have shown to significantly affect binding to both SERT and the 5-HT1A receptor .

Table: Summary of Structural Variations

| Modification Type | Effect on Binding Affinity |

|---|---|

| C5 Position Substituents | Enhanced affinity |

| Indole vs. Pyrrolo Moiety | Variable effects observed |

Mécanisme D'action

The mechanism of action of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with serotonin receptors. It acts as an agonist or antagonist at these receptors, modulating the levels of serotonin in the brain. This modulation can lead to antidepressant effects by enhancing serotonin signaling . The compound’s interaction with other receptors, such as dopamine receptors, also contributes to its overall pharmacological profile.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: This compound is a selective inhibitor of indoleamine 2,3-dioxygenase (IDO-1) and has potential clinical applications.

3-(1H-indol-5-yl)pyrrolidine-2,5-dione: Known for its non-oxidizable properties and potential therapeutic applications.

Uniqueness

3-(1H-indol-3-yl)pyrrolidine-2,5-dione is unique due to its specific affinity for multiple serotonin receptors, which makes it a promising candidate for the development of antidepressant agents. Its structural features allow for diverse chemical modifications, enabling the synthesis of various derivatives with potentially enhanced biological activities .

Activité Biologique

3-(1H-indol-3-yl)pyrrolidine-2,5-dione, also known by its CAS number 10185-29-2, has garnered significant attention in recent years due to its diverse biological activities. This compound has been studied for its potential as an antidepressant, anti-inflammatory agent, and inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), among other therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| LogP | 1.6268 |

| PSA (Polar Surface Area) | 61.96 Ų |

Antidepressant Activity

Recent studies have explored the potential of this compound derivatives as multi-target antidepressants. The design strategy involved modifications to enhance binding affinity to serotonin receptors (5-HT1A) and the serotonin transporter (SERT). Notably, a derivative exhibited an impressive SERT binding affinity with an IC50 value of 9.2 nM, indicating strong potential for therapeutic application in treating depression .

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their antidepressant effects using in vitro assays. The compounds demonstrated significant inhibition of pro-inflammatory cytokine production and proliferation of peripheral blood mononuclear cells (PBMCs) in anti-CD3-stimulated cultures. The most promising compound showed a potent anti-inflammatory effect alongside its antidepressant activity .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. In vitro studies showed that specific derivatives effectively inhibited the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory conditions. For instance, one derivative demonstrated significant activity with an IC50 value comparable to established anti-inflammatory drugs .

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

This compound has been identified as a selective inhibitor of IDO1, an enzyme implicated in cancer progression and immune regulation. By inhibiting IDO1, this compound could potentially enhance anti-tumor immunity by preventing the degradation of tryptophan into immunosuppressive metabolites . This property positions it as a candidate for cancer therapy.

The mechanism by which IDO1 inhibition occurs involves blocking the first step in the kynurenine pathway, thus altering the metabolic fate of tryptophan and potentially reversing tumor-induced immune suppression .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Key Findings |

|---|---|

| Antidepressant | Strong binding to SERT; significant inhibition of PBMC proliferation. |

| Anti-inflammatory | Effective inhibition of pro-inflammatory cytokines; comparable IC50 values to standard drugs. |

| IDO1 Inhibition | Selective inhibitor; potential to enhance anti-tumor immunity. |

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-8(12(16)14-11)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQNEQQYAIPCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327048 | |

| Record name | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-29-2 | |

| Record name | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.